molecular formula C9H8ClNO3 B3030417 Ethyl 2-(2-chloropyridin-3-yl)-2-oxoacetate CAS No. 902837-56-3

Ethyl 2-(2-chloropyridin-3-yl)-2-oxoacetate

Cat. No.: B3030417
CAS No.: 902837-56-3
M. Wt: 213.62
InChI Key: ZTIMVJIGNBYGJG-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chloropyridin-3-yl)-2-oxoacetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a chlorine atom at the 2-position and an ethyl ester group at the 2-oxoacetate position. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.

Mechanism of Action

Target of Action

Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which suggests that this compound might interact with palladium catalysts in these reactions.

Mode of Action

The compound likely participates in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s worth noting that suzuki–miyaura coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound could play a role in the synthesis of complex organic molecules.

Pharmacokinetics

The compound’s stability and reactivity suggest that it could be readily prepared and generally environmentally benign .

Result of Action

Its potential role in suzuki–miyaura coupling reactions suggests that it could contribute to the formation of carbon–carbon bonds, which are fundamental in organic chemistry .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 2-(2-chloropyridin-3-yl)-2-oxoacetate. The compound’s success in Suzuki–Miyaura coupling reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-chloropyridin-3-yl)-2-oxoacetate typically involves the reaction of 2-chloropyridine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, and the product is often isolated using advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-chloropyridin-3-yl)-2-oxoacetate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or primary amines in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Formation of substituted pyridine derivatives.

    Reduction: Formation of alcohols.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Ethyl 2-(2-chloropyridin-3-yl)-2-oxoacetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(2-bromopyridin-3-yl)-2-oxoacetate: Similar structure but with a bromine atom instead of chlorine.

    Methyl 2-(2-chloropyridin-3-yl)-2-oxoacetate: Similar structure but with a methyl ester group instead of ethyl.

    2-(2-Chloropyridin-3-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an ester.

Uniqueness

This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

ethyl 2-(2-chloropyridin-3-yl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3/c1-2-14-9(13)7(12)6-4-3-5-11-8(6)10/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTIMVJIGNBYGJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(N=CC=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654802
Record name Ethyl (2-chloropyridin-3-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902837-56-3
Record name Ethyl 2-chloro-α-oxo-3-pyridineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=902837-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (2-chloropyridin-3-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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